molecular formula C14H11ClO2 B7963906 Methyl 3-chloro-5-phenylbenzoate

Methyl 3-chloro-5-phenylbenzoate

Cat. No.: B7963906
M. Wt: 246.69 g/mol
InChI Key: QZHJUYDBEBNAAV-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-phenylbenzoate is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-phenylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride, followed by esterification with methanol. This method requires the use of a Lewis acid catalyst like aluminum chloride to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-phenylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents for converting the ester group to an alcohol.

    Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the phenyl group.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted benzoates.

    Reduction: The primary product is 3-chloro-5-phenylbenzyl alcohol.

    Oxidation: The major products are quinones or carboxylic acids, depending on the reaction conditions.

Scientific Research Applications

Methyl 3-chloro-5-phenylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural properties.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-phenylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets. The chlorine and phenyl groups contribute to the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorobenzoate
  • Methyl 4-chloro-5-phenylbenzoate
  • Methyl 3-bromo-5-phenylbenzoate

Uniqueness

Methyl 3-chloro-5-phenylbenzoate is unique due to the specific positioning of the chlorine and phenyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-chloro-5-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHJUYDBEBNAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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